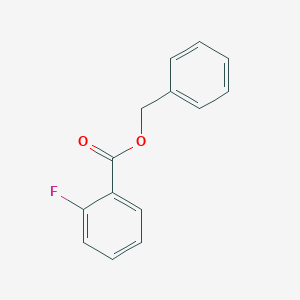

Benzyl 2-fluorobenzoate

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a pivotal field in modern chemical research. mdpi.comwikipedia.org The unique properties of the fluorine atom—the most electronegative element—impart remarkable characteristics to organic molecules. chinesechemsoc.org The incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, bioavailability, and bioactivity. mdpi.comnumberanalytics.com

These modifications are highly desirable in several industries. In pharmaceuticals, an estimated 20% of all drugs contain fluorine, including top-selling medications like the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgnumberanalytics.com The C-F bond, one of the strongest single bonds in organic chemistry, often enhances a drug's metabolic stability, leading to a longer duration of action. chinesechemsoc.org Similarly, in agrochemicals, about half of the products utilize organofluorine compounds to improve efficacy and stability, as seen in herbicides like flumioxazin. chinesechemsoc.orgnumberanalytics.com The field also contributes to the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance. mdpi.comnumberanalytics.com

Despite the abundance of fluorine in the Earth's crust, naturally occurring organofluorine compounds are extremely rare. mdpi.com Consequently, the synthesis of these molecules presents a significant challenge, driving chemists to develop innovative and versatile fluorination methods to construct complex fluorinated molecules from simple building blocks. mdpi.comchinesechemsoc.org

Importance of Benzoate (B1203000) Esters as Synthetic Intermediates and Functional Molecules

Benzoate esters are a diverse and vital class of organic compounds formed from the esterification of benzoic acid with various alcohols. chemicalbull.com They are ubiquitous in nature, contributing to the pleasant aromas of many fruits and flowers. numberanalytics.com Industrially, their applications are widespread; they are used as flavoring agents, fragrances in perfumes and cosmetics, and preservatives in food products like fruit juices and soft drinks. chemicalbull.com

Beyond these direct applications, benzoate esters are crucial intermediates in organic synthesis. chemicalbull.comnumberanalytics.com They serve as versatile building blocks that can be chemically modified to create a wide array of more complex molecules. numberanalytics.com In the pharmaceutical industry, for instance, benzoate esters are often used in the synthesis of various medicinal compounds. chemicalbull.comresearchgate.net Their ester functionality can be transformed through reactions such as hydrolysis, reduction, or condensation to introduce new functional groups and build molecular complexity. fiveable.me The ability to readily synthesize and functionalize benzoate esters makes them an indispensable tool for chemists in both academic research and industrial manufacturing. chemicalbull.comresearchgate.net

Academic Research Focus on Benzyl (B1604629) 2-fluorobenzoate (B1215865) within Ester and Fluorine Chemistry

Academic interest in Benzyl 2-fluorobenzoate lies in its utility as a starting material and building block in organic synthesis, combining the reactivity of both an ester and a fluorinated aromatic ring. Its synthesis is typically achieved through the standard esterification of 2-fluorobenzoic acid with benzyl alcohol. This process can be catalyzed by various methods common in organic chemistry.

Research has demonstrated the use of related fluorobenzoates in synthetic transformations. For example, studies have shown that 2-fluorobenzoate can react with amines like benzylmethylamine under specific conditions to form N-substituted anthranilates, highlighting its role as a precursor in C-N bond formation reactions. rsc.org The fluorine atom in the ortho position of the benzoate ring influences the reactivity of the aromatic system and the ester group, a subject of mechanistic and synthetic investigation.

The compound's distinct spectroscopic properties are used for its characterization. In a study on the related compound Benzhydryl 2-fluorobenzoate, detailed ¹H NMR and ¹³C NMR data were reported, which are crucial for identifying and confirming the structure of such molecules during synthesis. mdpi.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound chemspider.com |

| Molecular Formula | C₁₄H₁₁FO₂ nih.govchemspider.com |

| Molecular Weight | 230.24 g/mol nih.gov |

| Monoisotopic Mass | 230.074308 u chemspider.com |

| Structure | An ester formed from benzyl alcohol and 2-fluorobenzoic acid. |

This table is generated based on data from chemical databases and is for informational purposes.

Overview of Research Trajectories for Fluorinated Aryl Esters

The broader class of fluorinated aryl esters, to which this compound belongs, is an active area of chemical research. Current research trajectories focus on developing more efficient, sustainable, and versatile methods for their synthesis and exploring their applications as key intermediates.

One major research direction is the development of novel catalytic systems for synthesis. For example, efficient protocols for creating 2-(fluorinated aryl)pyridines through the direct C-H arylation of fluoroarenes are being explored, which offers a more sustainable alternative to traditional multi-step methods. chemrxiv.org These advancements aim to provide practical methodologies for producing complex fluorinated aromatic compounds for use in medicinal chemistry, agrochemistry, and materials science. chemrxiv.org

Another significant trajectory involves using fluorinated aryl esters as precursors for molecules with potential biological activity. Studies have demonstrated their use in synthesizing more complex fluorinated compounds that may exhibit enhanced bioactivity due to the presence of the fluorine atom. The unique functional groups on these esters allow for a variety of chemical transformations, such as substitution reactions where the fluorine atom is replaced by a nucleophile to create diverse derivatives.

Furthermore, there is a strong focus on understanding the fundamental chemical mechanisms involved in these transformations. Detailed mechanistic studies, combining experimental and theoretical approaches, are being conducted to analyze events like the aryl-F bond-forming step from high-valent organometallic fluorides. acs.org This deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions for synthesizing valuable fluorinated compounds. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11FO2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

benzyl 2-fluorobenzoate |

InChI |

InChI=1S/C14H11FO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

BVLCXWRQHDRIIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Benzyl 2 Fluorobenzoate

Carbon-Oxygen Bond Functionalization and Cleavage

The ester linkage in benzyl (B1604629) 2-fluorobenzoate (B1215865) is a key site for chemical modification, allowing for its conversion into a variety of other functional groups. These transformations typically involve the cleavage of the carbon-oxygen single or double bonds.

A significant transformation of benzyl 2-fluorobenzoate is its palladium-catalyzed decarboxylation to yield fluorinated diarylmethanes. This reaction represents a formal cross-coupling of a fluorine-containing benzoic acid and a benzyl alcohol. The process is facilitated by a palladium catalyst generated in situ from Pd(η³-allyl)Cp and a bulky monophosphine ligand, such as XPhos. nih.gov This catalytic system has demonstrated good yields and broad functional-group compatibility. nih.gov

The general procedure involves heating the benzyl fluorobenzoate substrate with the palladium catalyst and ligand in a suitable solvent like toluene (B28343) at elevated temperatures, typically around 140 °C. nih.gov The reaction proceeds until the starting material is consumed, and the resulting fluorinated diarylmethane can be purified using standard techniques like flash column chromatography. nih.gov

Table 1: Examples of Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates

| Entry | Benzyl Fluorobenzoate Derivative | Product (Fluorinated Diarylmethane) | Yield (%) |

|---|---|---|---|

| 1 | This compound | 2-Fluorodiphenylmethane | 85 |

| 2 | Benzyl 2,6-difluorobenzoate | 2,6-Difluorodiphenylmethane | 92 |

| 3 | 4-Methoxythis compound | 2-Fluoro-4'-methoxydiphenylmethane | 78 |

Data synthesized from multiple sources covering palladium-catalyzed decarboxylation reactions.

This compound can be converted to other ester derivatives through transesterification. This reaction involves the exchange of the benzyl alcohol moiety with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) under acidic conditions (e.g., sulfuric acid) would yield methyl 2-fluorobenzoate and benzyl alcohol. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products.

The conversion of this compound to amides and anhydrides typically proceeds through an acid chloride intermediate. A one-pot method for this transformation involves the use of a chlorinating agent and a catalyst. For example, benzyl esters can be converted into acid chloride intermediates using α,α-dichlorodiphenylmethane and catalytic ferric(III) chloride under mild conditions. rsc.org These in situ generated acid chlorides can then react directly with amines to form amides or with carboxylic acids to form anhydrides, often in high yields. rsc.org

Alternatively, a two-step process can be employed. First, the this compound is hydrolyzed to 2-fluorobenzoic acid. The resulting carboxylic acid is then converted to 2-fluorobenzoyl chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The purified 2-fluorobenzoyl chloride can then be reacted with a primary or secondary amine to produce the corresponding N-substituted 2-fluorobenzamide, or with a carboxylate salt to yield a mixed anhydride.

Directed Carbon-Fluorine Bond Activation and Modification

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. acs.org However, recent advances have provided strategies for the modification of this bond in fluorinated aryl benzoates.

Photocatalytic hydrodefluorination (HDF) has emerged as a powerful method for the selective cleavage of C-F bonds under mild conditions. nih.govacs.orgnih.gov This approach allows for a "molecular sculpting" of highly fluorinated benzoates to access a variety of fluorination patterns. nih.govacs.orgnih.gov The reaction typically employs a photocatalyst that, upon excitation with visible light, can facilitate the transfer of an electron to the fluorinated aryl benzoate (B1203000), leading to the formation of a radical anion. This intermediate can then undergo C-F bond cleavage, followed by hydrogen atom abstraction to yield the hydrodefluorinated product. The regioselectivity of the defluorination can often be controlled by the substitution pattern on the aromatic ring. nih.govacs.orgnih.gov This method is particularly valuable for synthesizing partially fluorinated molecules that would be difficult to access through traditional synthetic routes. nih.govacs.orgnih.gov

Beyond photocatalysis, other strategies for the selective de-fluorination of fluorinated aromatic compounds have been developed. These methods can be broadly categorized into reductive, oxidative, and enzymatic approaches.

Reductive defluorination can be achieved using strong reducing agents or through transition-metal-catalyzed processes. For example, certain palladium and copper catalyst systems have been shown to selectively reduce C-F bonds in trifluoromethyl arenes to difluoromethyl groups. rsc.org Transition-metal-free methods utilizing silyl (B83357) radicals generated from silylboronates have also been reported for the defluorinative functionalization of organic fluorides under mild conditions. springernature.com

Oxidative defluorination is a less common but effective strategy. A notable example is the use of a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst, which can efficiently defluorinate a wide range of per- and polyfluorinated aromatics under mild, oxidative conditions using hydrogen peroxide as the oxidant. acs.org

Enzymatic defluorination offers a green chemistry approach to C-F bond cleavage. Certain microorganisms possess enzymes, such as dehalogenases, that can catalyze the hydrolytic cleavage of C-F bonds in fluorinated aromatic compounds like 2-fluorobenzoate. researchgate.net This biocatalytic approach can offer high selectivity and operate under environmentally benign conditions.

Investigation of Carbon-Fluorine Bond Strength in Organic Synthesis

The carbon-fluorine (C-F) bond is recognized as the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This inherent strength typically renders organofluorine compounds, including this compound, relatively inert compared to their heavier halogen analogues. wikipedia.orgbeilstein-journals.org However, the benzylic position of this compound introduces unique reactivity, making the C-F bond susceptible to activation under specific conditions.

Research into the activation of benzylic fluorides has revealed that this robust bond can be cleaved through non-metal-based methods, primarily involving hydrogen-bond donors. beilstein-journals.org Protic activation, driven by the capacity of the organic fluoride (B91410) to act as a hydrogen-bond acceptor, destabilizes the C-F bond. beilstein-journals.orgfrontiersin.org This strategy has been successfully applied in nucleophilic substitution and Friedel-Crafts reactions. nih.gov

Key findings from these investigations show that the reaction pathway, whether dissociative (SN1) or associative (SN2), is highly dependent on the nature of the nucleophile and the hydrogen-bond donor employed. nih.govst-andrews.ac.uk

Associative (SN2-like) Pathway: When strong nucleophiles are used with hydroxyl-based donors, the reaction predominantly proceeds through an SN2-like mechanism, resulting in a near-complete inversion of the stereochemical configuration at the benzylic carbon. beilstein-journals.org

Dissociative (SN1-like) Pathway: In the presence of very strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) and weaker aryl nucleophiles, the reaction favors an SN1-type mechanism. beilstein-journals.orgfrontiersin.org The hydrogen bonding to the fluorine atom facilitates the departure of the fluoride ion, generating a resonance-stabilized benzylic carbocation that is then intercepted by the nucleophile. frontiersin.org

Recent advancements have also demonstrated the use of borane (B79455) catalysts for the functionalization of benzylic C-F bonds. In a process enabled by transborylation, 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) has been shown to catalytically couple benzylic fluorides with arenes and carboxylic acids, showcasing the expanding toolkit for C-F bond functionalization. ed.ac.uk

| Hydrogen-Bond Donor | Nucleophile Type | Predominant Pathway | Stereochemical Outcome |

|---|---|---|---|

| Water/Isopropanol, Triols | Strong (e.g., Amines) | Associative (SN2) | Inversion of configuration |

| Hexafluoroisopropanol (HFIP) | Weak (e.g., Arenes) | Dissociative (SN1) | Racemization/Partial Inversion |

Benzylic Carbon-Hydrogen Bond Functionalization Studies

The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis for streamlining the construction of complex molecules. For a substrate like this compound, the benzylic C-H bonds are prime targets for selective transformation due to their lower bond dissociation energy compared to other C-H bonds in the molecule.

Radical-based strategies have emerged as a prominent method for achieving benzylic C-H functionalization. wisc.edu One notable approach involves a copper-catalyzed C-H fluorination/functionalization sequence. organic-chemistry.orgnih.gov In this two-step, one-pot process, a benzylic C-H bond is first converted into a C-F bond using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov The resulting benzyl fluoride intermediate is not isolated but is immediately subjected to nucleophilic substitution, facilitated by hydrogen-bond donors or Lewis acids, to form new C-O, C-N, or C-C bonds. nih.gov This method effectively uses the benzyl fluoride as a strategic intermediate for a wide range of cross-coupling reactions. organic-chemistry.org

Another sophisticated method involves the use of rhodium(II) carbenes for distal C-H functionalization. nih.gov While often applied to allylic systems, the principles extend to benzylic C-H bonds. By employing bulky rhodium carbenes, it is possible to achieve site-selective functionalization of less sterically accessible or electronically favored C-H bonds. nih.gov Such methods offer high levels of regio- and stereoselectivity, providing access to complex molecular architectures. nih.gov

| Nucleophile Class | Example Nucleophile | Bond Formed |

|---|---|---|

| Oxygen Nucleophiles | Carboxylic Acids, Alcohols | C-O |

| Nitrogen Nucleophiles | Azoles, Sulfonamides | C-N |

| Carbon Nucleophiles | Arylboronic Acids, Cyanides | C-C |

Chemoselectivity and Functional Group Tolerance in Reactions

Chemoselectivity is a critical consideration in the synthesis and transformation of multifunctional molecules like this compound, which contains an aromatic fluoride, a benzylic ester linkage, and reactive C-H bonds. The inertness of the C-F bond under many standard reaction conditions is a significant advantage, allowing it to be preserved throughout multi-step synthetic sequences without requiring protecting groups. beilstein-journals.org

However, when C-F bond activation is the desired transformation, the challenge lies in achieving this selectively without affecting other sensitive functionalities. The development of borane-catalyzed C-F arylation and esterification reactions has shown remarkable functional group tolerance. ed.ac.uk These reactions proceed under mild conditions, and crucially, they are selective for the C-F bond, leaving other carbon-halogen bonds like C-Cl and C-Br untouched. ed.ac.uk This selectivity is attributed to the specific Lewis acidity of the borane catalyst. ed.ac.uk

In the context of benzylic C-H functionalization, modern catalytic systems have been designed to be highly selective. For instance, methods for the chlorination of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) demonstrate high chemoselectivity for the benzylic position over aliphatic alcohols and are compatible with acid-labile groups. organic-chemistry.org Similarly, copper-catalyzed C-H functionalization sequences are tuned to selectively activate the benzylic C-H bond. organic-chemistry.org The tolerance for various functional groups is a key feature of these advanced synthetic methods, enabling the direct modification of complex substrates without interfering with ester or other potentially reactive groups present in the molecule. ed.ac.uknih.gov

The ability to selectively target either the C-F bond or a benzylic C-H bond in a molecule like this compound, while preserving the ester functionality and the aromatic ring, underscores the precision of modern synthetic methodologies. This control allows for the strategic and efficient elaboration of the molecule into diverse and structurally complex derivatives.

Despite a comprehensive search for detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Raman) for the chemical compound this compound, no specific experimental research findings containing a complete set of these analyses were found in the available scientific literature.

While spectroscopic data for related compounds, such as benzyl 3-fluorobenzoate (B1230327) and other derivatives of benzoic acid and benzyl esters, are accessible, this information is not directly applicable to the specific structural isomer requested. The precise substitution pattern of the fluorine atom at the ortho position on the benzoate ring significantly influences the chemical environment of the protons, carbons, and the fluorine atom itself. This, in turn, leads to unique chemical shifts, coupling constants, and vibrational frequencies that cannot be accurately extrapolated from other isomers or related molecules to meet the standard of detailed and scientifically accurate research findings.

Therefore, due to the absence of published experimental data for this compound, it is not possible to provide the thorough and scientifically accurate content for the advanced spectroscopic and structural characterization as outlined in the user's request. Generating such an article would require speculation and would not be based on verifiable research findings, thus failing to meet the core requirements of the prompt.

Advanced Spectroscopic and Structural Characterization of Benzyl 2 Fluorobenzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For Benzyl (B1604629) 2-fluorobenzoate (B1215865), the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in the molecule—the benzyl group and the 2-fluorobenzoyl group—are responsible for its characteristic UV absorption spectrum.

The primary electronic transitions observed are of the π → π* type, originating from the aromatic rings. pharmatutor.orglibretexts.org The benzene (B151609) ring of the benzyl moiety and the fluorinated benzene ring of the benzoate (B1203000) moiety both contain delocalized π-electron systems. The presence of the ester functional group and the fluorine atom can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). Typically, aromatic esters exhibit strong absorption bands in the UV region. For instance, benzoic acid shows a primary absorption band around 221 nm. researchgate.net The conjugation of the carbonyl group with the aromatic ring, along with the presence of the fluorine substituent, is expected to result in a complex spectrum with characteristic absorption maxima.

| Chromophore | Expected Transition Type | Anticipated λmax (nm) |

|---|---|---|

| 2-Fluorobenzoyl | π → π | ~220-240 |

| Benzyl | π → π | ~250-270 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of Benzyl 2-fluorobenzoate is C₁₄H₁₁FO₂, yielding a molecular weight of approximately 230.23 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 230.

The fragmentation of benzyl esters is well-characterized and typically involves cleavage of the bonds adjacent to the ester group. pharmacy180.comlibretexts.org Key fragmentation pathways for this compound would likely include:

Formation of the benzyl cation: Cleavage of the O-CH₂ bond results in the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. This is frequently the base peak in the mass spectra of benzyl esters.

Formation of the 2-fluorobenzoyl cation: Cleavage of the C-O bond can lead to the formation of the 2-fluorobenzoyl cation (C₇H₄FO⁺) at m/z 123. This ion can subsequently lose a molecule of carbon monoxide (CO) to form a fluorophenyl cation at m/z 95. nih.gov

Formation of the 2-fluorobenzoate radical anion: Loss of the benzyl group can also lead to the detection of the 2-fluorobenzoate radical anion.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 230 | Molecular Ion [M]⁺ | [C₁₄H₁₁FO₂]⁺ |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 91 | Benzyl/Tropylium cation | [C₇H₇]⁺ |

| 95 | Fluorophenyl cation | [C₆H₄F]⁺ |

X-ray Diffraction (XRD) for Single-Crystal and Molecular Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. wikipedia.orgnih.gov While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from known structures of related aromatic esters. The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern provides information about the electron density distribution, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined.

Dipole-dipole interactions: The polar ester group (C=O) and the C-F bond introduce dipoles into the molecule, leading to electrostatic interactions that influence molecular alignment.

π-π stacking: The aromatic rings of the benzyl and 2-fluorobenzoyl moieties can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These can be either face-to-face or offset.

Weak C-H···O and C-H···F hydrogen bonds: The hydrogen atoms on the aromatic rings and the methylene (B1212753) bridge can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl group and the fluorine atom of neighboring molecules. rsc.orgacs.org These interactions, though weak, can play a significant role in directing the crystal packing. ed.ac.ukmdpi.com

A notable feature in the crystallography of fluorinated organic compounds is the potential for structural disorder. acs.orgxray.cz This arises because the van der Waals radius of fluorine (1.47 Å) is similar to that of hydrogen (1.20 Å). In some cases, a fluorine atom and a hydrogen atom can occupy crystallographically equivalent positions, leading to what is known as positional disorder. nih.gov For this compound, this could manifest as a statistical distribution of the fluorine atom over multiple positions on the benzoate ring if the crystal packing energetics allow for such interchangeability. However, studies have also shown that fluorine substitution, particularly in the ortho position, can sometimes suppress disorder that is present in the non-fluorinated analogues. acs.orgnih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. nih.gov For this compound, TLC would typically be performed on a silica (B1680970) gel plate, which serves as the polar stationary phase. utexas.edu A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), would be used as the eluent. rochester.eduresearchgate.net

The separation is based on the principle of differential partitioning of the compound between the stationary and mobile phases. Being a moderately polar ester, this compound will adsorb to the silica gel but will be carried up the plate by the solvent. The distance the compound travels relative to the solvent front is known as the Retention Factor (R_f) and is a characteristic value for a given compound in a specific solvent system.

R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC is an excellent tool for:

Purity Assessment: A pure sample of this compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Reaction Monitoring: During the synthesis of this compound (e.g., from 2-fluorobenzoic acid and benzyl alcohol), TLC can be used to track the disappearance of the starting materials and the appearance of the product. By spotting the reaction mixture alongside the starting materials, one can visually determine when the reaction is complete.

Visualization of the spots on the TLC plate is typically achieved using a UV lamp, as the aromatic rings in this compound will absorb UV light and appear as dark spots on a fluorescent background.

| Compound | Relative Polarity | Expected Rf in Hexane/EtOAc (4:1) |

|---|---|---|

| This compound | Moderate | ~0.4 - 0.6 |

| Benzyl alcohol | More Polar | ~0.2 - 0.3 |

| 2-Fluorobenzoic acid | Very Polar | ~0.0 - 0.1 (may streak) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) configuration, serves as a powerful analytical technique for the characterization of this compound. This method is instrumental in assessing the purity of the compound and monitoring its formation during synthesis.

Detailed research findings from studies involving the synthesis of this compound have utilized UHPLC-MS for reaction analysis. rsc.org The analysis is typically performed on a system equipped with a photodiode array (PDA) detector and a mass detector, providing both UV-Vis and mass-to-charge ratio data for comprehensive characterization. rsc.org

The chromatographic separation is generally achieved using a reversed-phase column. A common methodology employs a gradient elution, which allows for the efficient separation of the target compound from starting materials, reagents, and potential byproducts. The mobile phase often consists of a mixture of water and acetonitrile (B52724), with a small percentage of formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. rsc.org

The operating parameters for a typical UHPLC analysis of a sample containing this compound are summarized in the table below.

Table 1: Representative UHPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 45 °C |

| Gradient | 95% A / 5% B to 0.1% A / 99.9% B |

| PDA Detection Range | 210 nm – 400 nm |

| MS Detector | QDa Mass Detector |

| MS Scan Range | m/z 150-750 |

This analytical setup allows for rapid and reliable monitoring of the synthesis of this compound, ensuring the identity and purity of the final product. rsc.org

Computational and Theoretical Investigations of Benzyl 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for predicting the properties of molecules. A comprehensive DFT study of Benzyl (B1604629) 2-fluorobenzoate (B1215865) would encompass several key areas:

Optimized Molecular Geometry and Conformer Analysis

This analysis would determine the most stable three-dimensional arrangement of atoms in the Benzyl 2-fluorobenzoate molecule. By calculating the potential energy surface of the molecule, researchers can identify different stable conformations (conformers) and their relative energies. This would involve the optimization of bond lengths, bond angles, and dihedral angles to find the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. Visualization of the molecular orbitals would show the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Harmonic Vibrational Wavenumber Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational wavenumbers, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance Chemical Shift Prediction

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the different nuclei within the this compound molecule (e.g., ¹H and ¹³C). These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.

Transition State Characterization and Reaction Pathway Energetics

This would involve modeling potential reaction pathways, such as hydrolysis or substitution reactions. By locating and characterizing the transition state structures, which are the highest energy points along a reaction coordinate, and calculating the activation energies, researchers can gain insights into the feasibility and kinetics of different reactions.

Despite the outlined potential for a rich computational investigation, the scientific literature currently lacks specific studies that have applied these theoretical methods to this compound. Therefore, the detailed research findings and data tables requested for this compound cannot be provided at this time. Further experimental and computational research would be necessary to generate and report on these specific molecular properties.

Reactivity Indices (e.g., Fukui Functions) for Predicting Reaction Sites

A search for studies on the reactivity indices, such as Fukui functions, for this compound yielded no specific results. Fukui functions are instrumental in predicting the sites of nucleophilic and electrophilic attack within a molecule. However, no published data exists that applies this analysis to this compound to determine its reactive centers.

Analysis of Molecular Electrostatic Potential (MEP) Maps

There are no available studies that present or analyze the Molecular Electrostatic Potential (MEP) map of this compound. MEP maps are crucial for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. Without such a study, the electrostatic landscape of this molecule remains uncharacterized.

Studies on Intermolecular Interactions

Detailed investigations into the specific intermolecular interactions of this compound are not present in the current body of scientific literature.

Hydrogen Bonding Networks Involving Fluorine

No research could be found that specifically details the hydrogen bonding networks involving the fluorine atom in this compound. The role of the fluorine atom in forming intermolecular hydrogen bonds is a significant area of study for understanding the solid-state structure and properties of fluorinated compounds.

Weak Non-Covalent Interactions

Similarly, there is a lack of studies focused on other weak non-covalent interactions, such as van der Waals forces or π-π stacking, that may occur in this compound.

Prediction of Non-Linear Optical (NLO) Properties

A search for the prediction of non-linear optical (NLO) properties of this compound returned no relevant studies. The investigation of NLO properties is essential for the development of new materials for optoelectronic applications.

Solvation Effects on Molecular Properties and Reactivity (TD-DFT)

There are no published studies that utilize Time-Dependent Density Functional Theory (TD-DFT) to investigate the solvation effects on the molecular properties and reactivity of this compound. Such studies would provide valuable insights into the behavior of this compound in different solvent environments.

Research Applications and Broader Scientific Impact

Benzyl (B1604629) 2-fluorobenzoate (B1215865) as a Versatile Synthetic Building Block

In the realm of synthetic organic chemistry, "building blocks" are relatively simple molecules used to construct more complex molecular architectures. cymitquimica.comfrontierspecialtychemicals.com Benzyl 2-fluorobenzoate serves as such a foundational material. Its ester linkage can be readily cleaved through hydrolysis to yield 2-fluorobenzoic acid and benzyl alcohol. This reactivity allows it to be used as a protected form of 2-fluorobenzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. tandfonline.comorgsyn.orgorgsyn.org

The fluorine atom on the benzoate (B1203000) portion significantly influences the molecule's reactivity and the properties of its subsequent derivatives. ossila.com Fluorinated building blocks are highly sought after in drug discovery and development because the incorporation of fluorine can dramatically improve a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. ossila.comresearchgate.net For instance, 2-fluorobenzoic acid, which can be derived from this compound, is a precursor for synthesizing compounds with potential therapeutic applications, including anti-inflammatory agents and selective receptor antagonists. orgsyn.org Therefore, this compound's role as a stable, easily handled precursor to this important acid underscores its utility as a versatile synthetic intermediate.

Development of Fluorinated Derivatives for Chemical Biology Research

The strategic introduction of fluorine into biologically active molecules is a common strategy in chemical biology to fine-tune their properties. This compound can serve as a starting point for creating specialized fluorinated derivatives for studying complex biological systems. chemimpex.com

Fluorinated compounds are valuable tools for creating molecular probes to study biological processes. The fluorine atom can be a useful NMR-active label (¹⁹F-NMR) or can modulate the electronic properties of a molecule to enhance fluorescence. chemimpex.com While direct use of this compound as a probe is not widely documented, its derivatives hold significant potential. For example, by modifying the benzyl or fluorobenzoyl moieties, researchers can design profluorescent substrates for specific enzymes. researchgate.net In such a system, the non-fluorescent probe molecule is acted upon by an enzyme, releasing a fluorescent reporter group. The unique electronic nature of the C-F bond can influence the interaction of these probes with enzyme active sites, providing insights into binding mechanisms and catalytic activity. chemimpex.com

Furthermore, the development of radiolabeled compounds, particularly with the positron-emitting radionuclide ¹⁸F, is crucial for Positron Emission Tomography (PET) imaging. arkat-usa.org The synthesis of ¹⁸F-labeled benzoic acid derivatives for use as PET tracers has been a subject of intense research. arkat-usa.orgresearchgate.net Methodologies developed for creating ¹⁸F-fluorobenzoic acids could potentially be adapted to synthesize ¹⁸F-labeled this compound, which could then be used to generate novel PET probes for in vivo imaging of biological targets. arkat-usa.orgnih.gov

Small molecules are essential tools for dissecting complex cellular signaling pathways. nih.govnih.gov By interacting with specific proteins, they can modulate cellular functions and help researchers understand the underlying mechanisms of health and disease. Fluorinated molecules derived from precursors like this compound can be developed into such tools. The fluorine substitution can enhance the specificity and potency of a molecule for its biological target. researchgate.net For example, a research compound synthesized from a fluorinated benzoic acid could be used to inhibit a particular kinase or receptor, allowing for the study of its role in a specific signaling cascade. The insights gained from such studies are fundamental to drug discovery and the development of new therapeutic strategies. nih.gov

Applications in Material Science Research

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds highly valuable in material science. mdpi.com this compound, as a source of the 2-fluorobenzoyl group, finds application in the synthesis of advanced functional materials.

Fluoropolymers are a class of polymers known for their exceptional properties, including low friction coefficients and resistance to heat and chemicals. mdpi.com They are used in a vast range of applications, from non-stick coatings to advanced biomedical devices. These polymers are synthesized from fluorinated monomers. This compound can be a precursor to such monomers after chemical modification. For instance, hydrolysis to 2-fluorobenzoic acid provides a building block that can be incorporated into polyesters or polyamides. The resulting polymers would possess the enhanced thermal and chemical stability characteristic of fluorinated materials. mdpi.com

Similarly, in the development of specialized coatings, fluorinated compounds are used to create superhydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. mdpi.com Research into fluorinated polysilazanes and acrylic fluorinated surfactants demonstrates the importance of fluorinated precursors in creating durable and high-performance coatings. mdpi.commdpi.com The 2-fluorobenzoate moiety from this compound could be incorporated into surfactant or polymer structures to impart these desirable surface properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.netrsc.org Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. The properties of a MOF are heavily dependent on the nature of the organic ligand used in its synthesis.

Fluorinated ligands are of particular interest because the polar C-F bonds can influence the framework's interactions with guest molecules, such as carbon dioxide. mdpi.comresearchgate.net 2-Fluorobenzoic acid, which is readily obtained from this compound, has been successfully used as a modulator and a component in the synthesis of highly stable, fluorinated MOFs. mdpi.com For example, its use in the synthesis of rare-earth MOFs has led to the formation of structures with fluorinated metal clusters, enhancing the material's hydrophobicity. mdpi.com In this context, this compound can be viewed as a protected or precursor form of the active ligand, providing a stable source of the 2-fluorobenzoic acid needed for MOF assembly. nih.gov The strategic incorporation of fluorine into the MOF structure is a key area of research for developing next-generation materials for selective gas capture and other environmental applications. mdpi.comresearchgate.net

Role in Advanced Imaging Probe Research

The structural components of this compound, namely the benzyl group and the 2-fluorobenzoate moiety, are of considerable interest in the development of molecular probes for advanced imaging techniques.

Precursors for Positron Emission Tomography (PET) Radiotracers

While this compound is not directly cited as a routine precursor, its constituent parts are integral to the synthesis of PET radiotracers. PET is a powerful in vivo imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 being one of the most commonly used isotopes due to its favorable half-life of 109.8 minutes. lupinepublishers.comradiologykey.comresearchgate.nettandfonline.comnih.gov

The 2-fluorobenzoyl group can be readily labeled with ¹⁸F. For instance, researchers have utilized 2-fluorobenzoic acid and 4-fluorobenzoic acid in amide coupling reactions to create ligands for PET imaging of receptors in the brain. nih.gov One study detailed the design of fluorinated analogs for the adenosine (B11128) A₂A receptor, where the ortho-position of the fluorine on a benzyl ring led to a significant increase in binding affinity. nih.gov Furthermore, the metabolism of some PET radiotracers containing an ¹⁸F-labeled benzyl group can lead to the formation of [¹⁸F]fluorobenzoic acid in vivo. nih.gov These examples underscore the potential of this compound and its derivatives as scaffolds in the synthesis of novel PET probes. The development of such tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurological disorders. lupinepublishers.comnih.gov

| Radiotracer Component | Role in PET Radiotracer Synthesis | Example Application |

| 2-Fluorobenzoyl moiety | Can be labeled with ¹⁸F and incorporated into larger molecules. | Used in amide coupling to synthesize ligands for imaging brain receptors. nih.gov |

| Benzyl group | Can be labeled with ¹⁸F and serves as a core structural element. | Metabolic degradation of ¹⁸F-benzyl groups can form [¹⁸F]fluorobenzoic acid. nih.gov |

Development of Fluorescent Probes for Biological Imaging

The incorporation of fluorine atoms into organic molecules is a common strategy in the design of fluorescent probes for biological imaging. The high electronegativity and small size of fluorine can modulate the electronic properties and photophysical characteristics of a fluorophore.

While specific research on this compound as a fluorescent probe is not extensively documented, a closely related compound, Benzyl 2-(Benzyloxy)-4-Fluorobenzoate, has been noted for its suitability in creating fluorescent probes for visualizing cellular processes. The presence of the fluorine atom is key to this application. Fluorinated compounds are often used to fine-tune the properties of fluorescent dyes, such as their emission spectra and quantum yields. The principles of photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT) are often exploited in the design of these probes, and the electron-withdrawing nature of the fluorine atom in the 2-position of the benzoate ring in this compound could potentially be harnessed for such purposes.

Contributions to Catalysis Research through Fluorinated Ligands and Substrates

This compound has been directly implicated as a valuable substrate in palladium-catalyzed reactions, showcasing its utility in the synthesis of complex organic molecules. A notable application is the palladium-catalyzed decarboxylation of benzyl fluorobenzoates to produce fluorinated diarylmethanes. researchgate.netthieme-connect.com This reaction is significant as it represents a cross-coupling between a fluorine-containing benzoic acid and a benzyl alcohol, providing a novel route to a class of compounds with potential applications in medicinal chemistry and materials science.

The reaction typically employs a palladium catalyst with a bulky monophosphine ligand, such as XPhos, and proceeds with good yields and compatibility with a range of functional groups. researchgate.netthieme-connect.com

| Catalytic Reaction | Substrate | Catalyst System | Product | Significance |

| Decarboxylative Cross-Coupling | Benzyl fluorobenzoates | Pd(η³-allyl)Cp / XPhos | Fluorinated diarylmethanes | Provides a novel synthetic route to valuable fluorinated molecules. researchgate.netthieme-connect.com |

Beyond its role as a substrate, the structural motifs of this compound are relevant to the design of fluorinated ligands for catalysis. The introduction of fluorine into ligands can influence the electronic properties and stability of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. rsc.org

Fundamental Studies in Organofluorine Chemistry

The unique properties of the carbon-fluorine bond make organofluorine compounds a subject of intense fundamental research. This compound serves as an interesting model system for studying key concepts in this field.

Exploration of Fluorophilicity

Fluorophilicity refers to the affinity of a molecule or functional group for a fluorine-rich environment. While not extensively studied for this compound itself, the concept of "polar hydrophobicity" is relevant. The highly polarized C-F bond, combined with the low polarizability of the fluorine atom, can lead to unique non-covalent interactions.

Studies on related fluorinated benzyl derivatives have shown that ortho-fluorination can significantly influence conformational preferences and hydrogen-bonding capabilities. nih.gov These interactions are crucial in molecular recognition and self-assembly processes. The fluorine atom in this compound can act as a weak hydrogen bond acceptor and engage in dipole-dipole interactions, which would influence its solubility, crystal packing, and interactions with biological macromolecules.

Controlled Activation of Fluorine in Organic Molecules

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. uni-wuerzburg.de Research into the C-F bond activation of fluorinated aromatic compounds is a vibrant area of organometallic chemistry.

The 2-fluoro-substituted aromatic ring in this compound presents a target for such activation. Transition metal complexes, particularly those of nickel, palladium, and platinum, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. researchgate.netmdpi.com The mechanism of this activation can be complex, often involving oxidative addition of the C-F bond to the metal center.

Furthermore, enzymatic C-F bond cleavage has also been investigated. Studies on Rieske dioxygenases have elucidated a pathway for the defluorination of 2-fluorobenzoate. researchgate.net This involves the initial activation of the substrate to 2-fluorobenzoyl-CoA, followed by a series of enzymatic transformations that ultimately lead to the expulsion of a fluoride (B91410) ion. researchgate.net Such studies are not only of fundamental interest but also have implications for the bioremediation of organofluorine pollutants.

| Activation Method | Reagents/Systems | Relevance to this compound |

| Transition Metal-Mediated | Ni, Pd, Pt complexes | The 2-fluorobenzoyl moiety is a potential site for C-F bond activation. researchgate.netmdpi.com |

| Enzymatic | Rieske dioxygenases | The 2-fluorobenzoate structure can be a substrate for enzymatic defluorination. researchgate.netresearchgate.net |

Investigation of Unusual Fluorine Species as Reaction Intermediates

The investigation into reaction mechanisms involving organofluorine compounds occasionally uncovers the potential for unusual or transient fluorine-containing species that act as intermediates. In the context of this compound and related compounds, while definitive studies on such intermediates are not extensively documented, the principles of fluorine chemistry allow for informed speculation and suggest avenues for future research. The reactivity of the fluoride ion and the C-F bond can lead to intermediates that deviate from standard SN1 or SN2 pathways.

One area of investigation in fluorine chemistry is the potential for hypervalent fluorine species. Although more common for heavier halogens like iodine, the concept of a fluorine atom participating in a three-center, four-electron bond is a topic of theoretical interest. In reactions involving fluoride ions and electrophilic centers, the formation of transient, loosely associated complexes could influence the stereochemistry and reaction kinetics. For a compound like this compound, a high concentration of fluoride ions in a non-polar solvent might theoretically lead to the formation of an intermediate complex, such as [Ar-F-Y]^-, where 'Y' is a Lewis acidic species in the reaction mixture. However, the high electronegativity and low polarizability of fluorine make such species highly unstable and difficult to detect.

Another possibility for unusual intermediates arises in high-energy reaction conditions or photochemical reactions. For instance, radical-anion or radical-cation species involving the fluorine atom could be generated. While common in mass spectrometry, their role in solution-phase synthesis of compounds related to this compound is less established.

More established, though still considered "unusual" in some contexts, are aryne intermediates in nucleophilic aromatic substitution reactions. While not directly involving a novel fluorine species, the reaction of a precursor to this compound (e.g., a di-halogenated benzene (B151609) derivative) with a strong base can lead to a benzyne (B1209423) intermediate, which is then trapped by a fluoride ion. The regioselectivity of the fluoride addition to the aryne would be a key area of study.

In the realm of C-F bond activation, which is pertinent to the "2-fluoro" part of this compound, mechanistic studies on simpler molecules like benzyl fluoride have explored the transition states and intermediates. These studies often point to a continuum between SN1 and SN2 mechanisms, with the potential for ion-pair intermediates. The nature of the solvent and the nucleophile can significantly influence the lifetime and character of these intermediates. For instance, a solvated carbocation with a closely associated fluoride counter-ion represents a departure from a "free" carbocation.

Detailed research findings on these specific types of unusual fluorine intermediates for this compound are scarce in publicly available literature, indicating a potential area for future research. Computational chemistry could play a significant role in predicting the existence and stability of such intermediates.

Table of Potential Unusual Fluorine-Containing Intermediates and Their Investigational Context

| Intermediate Type | Potential Formation Context | Key Characteristics & Investigational Methods | Relevance to this compound Chemistry |

| Hypervalent Fluorine Adducts | High fluoride concentration, non-polar solvent, presence of Lewis acids. | Highly transient, three-center-four-electron bonding. Investigated via computational modeling and low-temperature spectroscopy. | Speculative; could influence reaction pathways in fluorination reactions to synthesize or modify the compound. |

| Radical Ion Species | Photochemical or electrochemical conditions. | Unpaired electron on the aromatic ring or fluorine atom. Studied using EPR spectroscopy and cyclic voltammetry. | Potentially relevant in degradation or specialized synthesis pathways. |

| Aryne Intermediates | Elimination reactions from ortho-dihalo-aromatic precursors with strong bases. | Highly reactive, strained triple bond in an aromatic ring. Trapping experiments and spectroscopic detection of trapping products. | Relevant to the synthesis of the 2-fluorobenzoate moiety from suitable precursors. |

| Solvated Ion Pairs | Solvolysis or substitution reactions at the benzylic position. | Carbocation closely associated with a fluoride counter-ion, with solvent molecules involved in the complex. Stereochemical studies and kinetic analysis. | Could explain stereochemical outcomes in reactions at the benzylic carbon of related precursors. |

Emerging Research Directions and Methodological Advances

Development of Novel and Sustainable Fluorination Reagents

The development of new fluorinating agents is central to advancing the synthesis of molecules like Benzyl (B1604629) 2-fluorobenzoate (B1215865). Research is focused on creating reagents that are not only effective but also safer, more selective, and environmentally benign.

Electrophilic Fluorinating Reagents: Modern electrophilic fluorinating agents have become indispensable in synthetic chemistry due to their stability and selectivity. mdpi.com Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their ease of handling and broad applicability in various catalytic systems, including those mediated by transition metals, photoredox catalysts, and electrochemistry. mdpi.commdpi.com Selectfluor, in particular, is noted for its reliability and compatibility with complex molecules, making it a cornerstone of modern fluorination chemistry. mdpi.com

Nucleophilic Fluorinating Reagents: While traditional nucleophilic fluoride (B91410) sources like potassium fluoride (KF) are effective, research is ongoing to overcome challenges related to their solubility and hygroscopicity. researchgate.netacs.org Innovations include the development of 1,3-diarylimidazolium-based fluoride reagents which exhibit improved properties. acs.org Furthermore, the use of pyridinium (B92312) poly(hydrogen fluoride) offers a more manageable and less volatile alternative to hydrogen fluoride for various fluorination reactions. researchgate.net

Biocatalytic Fluorination: A significant step towards sustainability is the use of enzymes for fluorination. nih.gov The fluorinase enzyme, for example, can catalyze the formation of C-F bonds under mild, aqueous conditions via an SN2 mechanism. acsgcipr.org This biocatalytic approach is highly attractive for sensitive substrates and for the introduction of isotopes like ¹⁸F for applications such as positron emission tomography (PET). nih.govacsgcipr.org Researchers are also exploring the use of engineered enzymes, like methionine adenosyltransferase (MAT), to synthesize fluorinated cofactors that can be used by other enzymes to fluoroalkylate complex molecules. acs.orgacs.org

Recent Developments in Fluorinating Reagents

| Reagent Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Electrophilic | Selectfluor, N-fluorobenzenesulfonimide (NFSI) | Air and moisture stable, broad functional group tolerance, easy to handle. mdpi.com | Application in photoredox and electrochemical systems for site-selective fluorination. mdpi.commdpi.com |

| Nucleophilic | Imidazolium-based fluorides, Pyridinium poly(hydrogen fluoride) | Improved solubility, reduced hygroscopicity, lower volatility. acs.orgresearchgate.net | Enhancing reactivity and selectivity for challenging substrates. acs.org |

| Biocatalytic | Fluorinase, Engineered Transferases | Environmentally benign (mild, aqueous conditions), high selectivity. nih.govacsgcipr.org | Expanding substrate scope and engineering enzymes for novel transformations. acs.org |

| Electrochemical | In situ generated (difluoroiodo)arenes | High safety (transient generation), scalability, reduced waste. rsc.org | Integration into automated flow systems for continuous manufacturing. chemistryworld.com |

Exploration of Undiscovered Chemical Space for Fluorinated Benzoate (B1203000) Analogs

The quest for novel molecules with enhanced properties drives the exploration of new chemical space for fluorinated benzoate analogs. This involves developing new synthetic methods that allow for the creation of previously inaccessible structures.

Late-stage fluorination (LSF) is a particularly powerful strategy, as it allows for the introduction of fluorine atoms into complex molecules at a late step in the synthesis. rsc.org This is highly valuable in drug discovery for rapidly generating analogs of a lead compound. Techniques involving C-H bond functionalization, photocatalysis, and electrochemistry are expanding the toolkit for LSF, enabling the synthesis of diverse fluorinated aromatics. mdpi.comrsc.org By applying these advanced methods, chemists can systematically modify the structure of benzoate esters, creating libraries of novel analogs of Benzyl 2-fluorobenzoate to screen for desired properties. The ability to place fluorine atoms at various positions on both the benzyl and benzoate rings with high precision opens up vast regions of chemical space for exploration.

Integration of High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes for fluorinated compounds, researchers are increasingly turning to automation and high-throughput experimentation (HTE). drugtargetreview.com These platforms allow for the rapid screening of a wide array of reaction parameters, such as catalysts, solvents, and reagents, in parallel and at a miniaturized scale. trajanscimed.compurdue.edu

Key Platforms and Their Advantages:

High-Throughput Experimentation (HTE): HTE systems use multi-well plates (e.g., 96-well arrays) to perform hundreds of reactions simultaneously. trajanscimed.comyoutube.com This allows for a comprehensive exploration of reaction conditions in a fraction of the time required for traditional methods, increasing the likelihood of identifying optimal synthetic pathways. youtube.com

Automated Synthesis: Robotic platforms can automate the entire workflow of synthesis, purification, and analysis. drugtargetreview.com This not only increases throughput but also enhances reproducibility and reduces human error. drugtargetreview.com

Flow Chemistry: Continuous flow reactors offer significant advantages for fluorination reactions, which can be hazardous or highly exothermic. researchgate.netbeilstein-journals.org Flow systems improve safety by using small reactor volumes and provide superior control over reaction parameters like temperature and mixing, often leading to higher yields and purities. purdue.edumit.edu The integration of flow electrochemistry further enhances safety, particularly when using reagents like hydrofluoric acid. rsc.org

Advantages of Modern Synthesis Platforms

| Platform | Key Features | Benefits for Fluorinated Compound Synthesis |

|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel reaction screening in miniaturized formats (e.g., 96-well plates). trajanscimed.com | Rapid optimization of reaction conditions (catalysts, solvents, reagents). purdue.edu |

| Automated Synthesis | Robotic handling for synthesis, purification, and analysis. drugtargetreview.com | Increased reproducibility, reduced cycle times, and exploration of broader chemical space. drugtargetreview.com |

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream within a reactor. beilstein-journals.org | Enhanced safety, precise control over reaction parameters, improved scalability, and higher yields. researchgate.netpurdue.edu |

Advanced Computational Chemistry Approaches for Predictive Molecular Design

Computational chemistry has become an indispensable tool in the design and study of fluorinated molecules. alliedacademies.org By using sophisticated modeling and simulation techniques, researchers can predict the properties of yet-to-be-synthesized this compound analogs, thereby guiding experimental efforts toward the most promising candidates.

Key Computational Methods:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules. This allows for the prediction of reactivity, stability, and spectroscopic properties with high accuracy. alliedacademies.orgresearchgate.net

Molecular Docking: This technique predicts how a molecule, such as a fluorinated benzoate, will bind to a biological target like a protein. It is a cornerstone of structure-based drug design and helps in prioritizing compounds for synthesis. nih.gov

Predictive Modeling: Using machine learning and artificial intelligence (AI), researchers can build models that analyze existing data to predict the properties (e.g., bioavailability, toxicity) of new molecules. alliedacademies.org This data-driven approach accelerates the design-make-test-analyze cycle.

For fluorinated compounds, computational studies can elucidate the specific effects of fluorination on molecular conformation, crystal packing, and intermolecular interactions, providing insights that are crucial for designing materials and pharmaceuticals. nih.govacs.org

Green Chemistry Principles in Fluorinated Compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods for fluorinated compounds, aiming to reduce the environmental impact of these processes. yale.eduresearchgate.net

The application of these principles to the synthesis of molecules like this compound involves several key strategies:

Atom Economy: Designing reactions that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. yale.edu

Use of Safer Solvents and Reagents: This includes replacing hazardous solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or using safer fluorinating agents. dovepress.comfrontiersin.org The development of solid, manageable reagents like PVPHF (poly-4-vinylpyridinium poly(hydrogen fluoride)) is a step in this direction. researchgate.net A recently developed method for synthesizing sulfonyl fluorides using non-toxic byproducts is another example of this principle in action. sciencedaily.com

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The use of photocatalysis, which harnesses visible light, and biocatalysis, which operates under mild physiological conditions, are excellent examples of energy-efficient synthesis. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org This includes transition-metal catalysts, organocatalysts, and enzymes. nih.gov

Application of Green Chemistry Principles in Fluorination

| Green Chemistry Principle | Application in Fluorinated Synthesis | Example |

|---|---|---|

| Prevention & Atom Economy | Utilizing catalytic cycles to minimize waste. yale.eduacs.org | Palladium- or silver-catalyzed C-H fluorination. nih.gov |

| Less Hazardous Syntheses | Employing safer, non-toxic fluorinating agents and solvents. yale.edu | Using biocatalysts like fluorinase in water; developing processes with non-toxic byproducts. nih.govsciencedaily.com |

| Design for Energy Efficiency | Conducting reactions under ambient conditions. acs.org | Visible-light photoredox catalysis for C-F bond formation. mdpi.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. yale.edu | Biotransformation of fluorinated precursors using microorganisms. nih.gov |

| Catalysis | Replacing stoichiometric reagents with highly selective catalysts. acs.org | Enzyme-catalyzed fluorination for high selectivity and mild conditions. acsgcipr.org |

Q & A

Basic: What are the most reliable synthetic methodologies for producing Benzyl 2-fluorobenzoate in academic laboratories?

Answer:

this compound can be synthesized via esterification between 2-fluorobenzoic acid and benzyl alcohol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic approaches. For optimized yields, reaction conditions such as molar ratios (e.g., 1.2:1 acid-to-alcohol ratio), catalyst loading (0.5–2.0 mol%), and temperature (80–100°C) should be systematically tested using experimental design frameworks like uniform design or response surface methodology . Kinetic modeling, as demonstrated in benzyl acetate synthesis, can further refine reaction time and selectivity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage and fluorine substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm).

- IR Spectroscopy : Detection of ester carbonyl (C=O) stretching at ~1720 cm and C-F vibrations near 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] or [M+Na]) and fragmentation patterns.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: How can researchers resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

Answer:

Conflicting kinetic data may arise from competing hydrolysis mechanisms (acid-catalyzed vs. base-promoted) or side reactions (e.g., decarboxylation). To address this:

Perform pH-controlled experiments with buffered solutions to isolate mechanistic pathways.

Use HPLC or GC-MS to track intermediate species and quantify degradation products.

Apply Arrhenius analysis to differentiate temperature-dependent rate constants for each pathway.

Contradictions in activation energies or rate orders should be cross-validated using computational methods (e.g., DFT calculations for transition states) .

Advanced: What strategies mitigate fluorine-induced electronic effects during nucleophilic substitution reactions involving this compound?

Answer:

The electron-withdrawing fluorine atom at the ortho position enhances electrophilicity of the carbonyl group but may hinder nucleophilic attack due to steric and electronic factors. Mitigation approaches include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalyst Design : Employ phase-transfer catalysts or Lewis acids (e.g., Ce(IV) salts) to lower activation barriers .

- Substituent Tuning : Introduce electron-donating groups on the benzyl moiety to balance electronic effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in sealed containers under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?

Answer:

- DFT Calculations : Predict thermodynamic stability (e.g., Gibbs free energy of hydrolysis) and reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions and degradation kinetics under varying conditions.

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with biological activity or chemical reactivity .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Separate unreacted acid/alcohol using ethyl acetate and NaHCO washes.

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for high-purity isolation.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .

Advanced: How does the fluorine substituent influence the spectroscopic and catalytic properties of this compound?

Answer:

- NMR Shifts : Fluorine induces deshielding in adjacent protons (e.g., F coupling constants of ~8–12 Hz).

- Catalytic Activity : Fluorine enhances electrophilicity, making the ester a better substrate for lipase-catalyzed transesterification .

- Stability : Fluorine reduces susceptibility to oxidative degradation compared to non-fluorinated analogs .

Basic: What are the best practices for validating the purity of this compound in synthetic workflows?

Answer:

- Melting Point Analysis : Compare observed mp (e.g., 18–20°C for benzyl benzoate analogs) with literature values .

- HPLC Purity Checks : Use reverse-phase C18 columns with UV detection at 254 nm; ≥98% area under the curve.

- Elemental Analysis : Confirm C, H, F, and O content within ±0.3% of theoretical values .

Advanced: What interdisciplinary approaches can elucidate the environmental and toxicological profiles of this compound?

Answer:

- Ecotoxicology Assays : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna LC).

- Metabolomics : Identify metabolic pathways using LC-HRMS and in vitro liver microsomes.

- QSAR-Tox Predictions : Model bioaccumulation potential and endocrine disruption risks based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.